molecular formula C15H20FN3O2 B2488020 4-(6-Fluoropyridine-3-carbonyl)-6,6-dimethyl-1-propan-2-ylpiperazin-2-one CAS No. 1436316-48-1

4-(6-Fluoropyridine-3-carbonyl)-6,6-dimethyl-1-propan-2-ylpiperazin-2-one

Cat. No. B2488020
CAS RN: 1436316-48-1
M. Wt: 293.342
InChI Key: MDJIIDRWDCQHKX-UHFFFAOYSA-N
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Description

The compound “4-(6-Fluoropyridine-3-carbonyl)-6,6-dimethyl-1-propan-2-ylpiperazin-2-one” is a complex organic molecule. It contains a fluoropyridine moiety, which is a pyridine ring (a six-membered aromatic ring with one nitrogen atom) with a fluorine atom attached . Fluoropyridines are known for their interesting and unusual physical, chemical, and biological properties .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the fluoropyridine and carbonyl groups. Fluoropyridines are usually less reactive than their chlorinated and brominated analogues due to the strong electron-withdrawing effect of the fluorine atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a fluorine atom could enhance the compound’s stability and lipophilicity, potentially improving its ability to cross biological membranes .

Scientific Research Applications

    Positron Emission Tomography (PET) Imaging Agents

    • DCFPyL is a promising PET radiotracer for imaging prostate-specific membrane antigen (PSMA) expression in prostate cancer. PSMA is overexpressed in prostate cancer cells, and DCFPyL binds specifically to PSMA. PET scans using DCFPyL allow non-invasive visualization of PSMA-positive tumors, aiding in diagnosis, staging, and monitoring treatment response.

    Radiofluorination Chemistry

    • DCFPyL’s fluorine atom (F-18) enables efficient radiofluorination, a crucial step in PET tracer synthesis. Automated radiosynthesis methods yield DCFPyL in good radiochemical yields, making it accessible for clinical applications. Its straightforward synthesis route simplifies production.

Mechanism of Action

properties

IUPAC Name

4-(6-fluoropyridine-3-carbonyl)-6,6-dimethyl-1-propan-2-ylpiperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20FN3O2/c1-10(2)19-13(20)8-18(9-15(19,3)4)14(21)11-5-6-12(16)17-7-11/h5-7,10H,8-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDJIIDRWDCQHKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=O)CN(CC1(C)C)C(=O)C2=CN=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(6-Fluoropyridine-3-carbonyl)-6,6-dimethyl-1-(propan-2-yl)piperazin-2-one

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